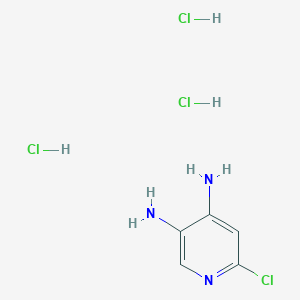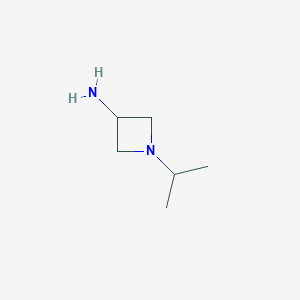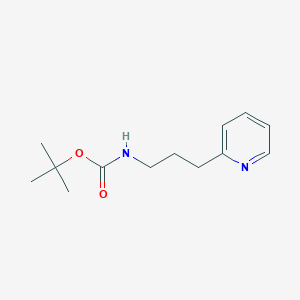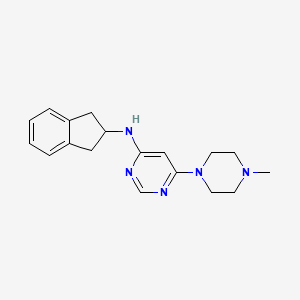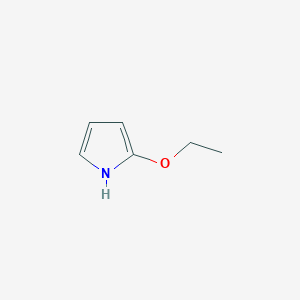![molecular formula C6H11NO B15072851 2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
2-Oxaspiro[3.3]heptan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxaspiro[3.3]heptan-5-amine is a heterocyclic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is characterized by a spirocyclic structure containing an oxygen atom and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptan-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl dimethanol with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite, which is then subjected to a ring-opening reaction in the presence of cyanide to yield a nitrilo-alcohol compound. This intermediate is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxaspiro[3.3]heptan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Applications De Recherche Scientifique
2-Oxaspiro[3.3]heptan-5-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Oxaspiro[3.3]heptan-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxaspiro[3.3]heptan-6-amine: Similar structure but with the amine group at a different position.
2-Oxa-6-azaspiro[3.3]heptane: Contains an additional nitrogen atom in the spirocyclic ring
Uniqueness
2-Oxaspiro[3.3]heptan-5-amine is unique due to its specific spirocyclic structure and the position of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
2-oxaspiro[3.3]heptan-7-amine |
InChI |
InChI=1S/C6H11NO/c7-5-1-2-6(5)3-8-4-6/h5H,1-4,7H2 |
Clé InChI |
XRGAQQLNEBFEIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1N)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


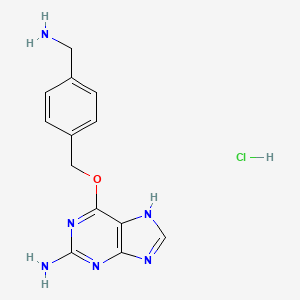


![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
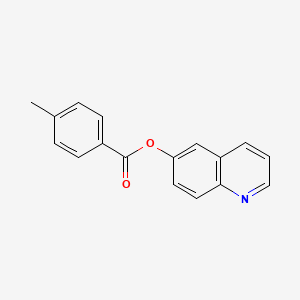
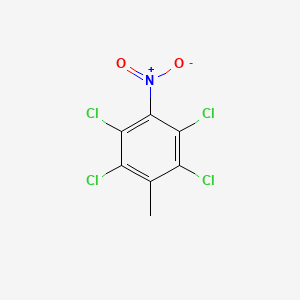

![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
